molecular formula C9H11N3O B15240642 4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine

4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine

Cat. No.: B15240642
M. Wt: 177.20 g/mol
InChI Key: QNLOLWIEGGEWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylfuran-2-carbaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in various substituted pyrazoles with different functional groups.

Scientific Research Applications

4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazol-5-amine: Lacks the furan ring, making it less complex.

    4-Methyl-1H-pyrazol-5-amine: Similar structure but without the furan substitution.

    3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine: Similar but with different substitution patterns.

Uniqueness

4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

4-methyl-5-(3-methylfuran-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H11N3O/c1-5-3-4-13-8(5)7-6(2)9(10)12-11-7/h3-4H,1-2H3,(H3,10,11,12)

InChI Key

QNLOLWIEGGEWRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C2=C(C(=NN2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.